N-(3,4-dichlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine
Description
N-(3,4-Dichlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is a polycyclic heterocyclic compound featuring a fused pyrazolo-pyrimidine core with a cyclopentane ring. Its structure includes a 3,4-dichlorophenyl substituent on the amine group, a methyl group at position 2, and a phenyl group at position 2.
Properties
Molecular Formula |
C22H18Cl2N4 |
|---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine |
InChI |
InChI=1S/C22H18Cl2N4/c1-13-20(14-6-3-2-4-7-14)22-26-19-9-5-8-16(19)21(28(22)27-13)25-15-10-11-17(23)18(24)12-15/h2-4,6-7,10-12,25H,5,8-9H2,1H3 |
InChI Key |
DYSNZJNJZGGVHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NC5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a suitable chalcone with hydrazine derivatives, followed by cyclization and functional group modifications . The reaction conditions often include the use of solvents like ethanol and catalysts such as glacial acetic acid, with refluxing for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can disrupt the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The pathways involved include the inhibition of CDK2/cyclin A2, which is essential for the transition from the G1 to the S phase of the cell cycle .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyrazolo-pyrimidine derivatives with variations in substituents influencing physicochemical and biological properties. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Molecular Comparison
*Inferred molecular formula and weight based on and .
Substituent Effects
- Isopropyl Group (): Adds lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
- 2-Methoxyethyl Group (): Introduces polarity, favoring solubility and metabolic stability compared to aryl or alkyl substituents .
Physicochemical Properties
- Lipophilicity: The 3,4-dichlorophenyl group increases logP compared to the methoxyethyl analog, impacting membrane permeability.
- Melting Points: Not directly reported for the target compound, but and show that tetrahydroimidazo-pyridine derivatives (e.g., 1l and 2d) exhibit melting points >200°C, suggesting high crystallinity for related fused heterocycles .
Related Heterocyclic Compounds
lists cyclopenta-triazolo-pyrimidines (e.g., 6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine), which replace the pyrazole ring with a triazole. These analogs exhibit distinct electronic profiles due to nitrogen atom positioning, highlighting the pyrazolo-pyrimidine core’s uniqueness .
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